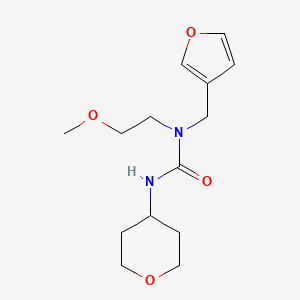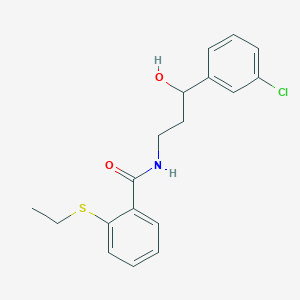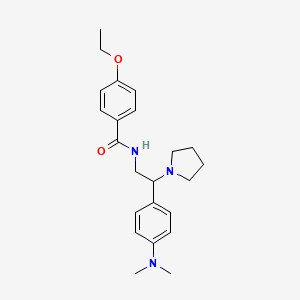![molecular formula C14H18FNO4S B2686479 3-{1-[(3-Fluorophenyl)sulfonyl]-4-piperidyl}propanoic acid CAS No. 1338683-76-3](/img/structure/B2686479.png)
3-{1-[(3-Fluorophenyl)sulfonyl]-4-piperidyl}propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{1-[(3-Fluorophenyl)sulfonyl]-4-piperidyl}propanoic acid, also known as FSCPX, is a potent and selective antagonist of the A1 adenosine receptor. Adenosine receptors are G protein-coupled receptors that are widely distributed throughout the body and play important roles in many physiological processes. The A1 adenosine receptor is involved in regulating heart rate, blood pressure, and neurotransmitter release, among other functions. FSCPX has been studied extensively in scientific research for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Polymer Development for Fuel Cells
A study by Kim, Robertson, and Guiver explored the development of comb-shaped poly(arylene ether sulfone)s as proton exchange membranes for fuel cells. These membranes were created using sulfonated side-chain grafting units and demonstrated good properties as polyelectrolyte materials, showing high proton conductivity, which is essential for fuel cell applications. This research highlights the potential of using sulfonated compounds in the development of efficient fuel cell membranes (D. Kim, G. Robertson, M. Guiver, 2008).
Synthesis and Application in Carbohydrate Chemistry
Spjut, Qian, and Elofsson developed a new protecting group for hydroxyl groups, the 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group, which was synthesized and evaluated within the context of carbohydrate chemistry. The Fsec group was successfully used to protect the unreactive 4-OH in a galactose building block, demonstrating its utility in the synthesis of complex carbohydrates (S. Spjut, W. Qian, M. Elofsson, 2010).
Development of Sulfonated Block Copolymers for Fuel-Cell Applications
Bae, Miyatake, and Watanabe synthesized a series of sulfonated poly(arylene ether sulfone) block copolymers containing fluorenyl groups for fuel-cell applications. These copolymers exhibited higher mechanical properties and proton conductivity compared to their random counterparts, indicating their potential as materials for fuel cell membranes (Byungchan Bae, K. Miyatake, M. Watanabe, 2009).
Lanthanide-Based Open Frameworks for Various Applications
Du, Xu, and Mao developed novel lanthanide(III) sulfonate-phosphonates based on tetranuclear clusters. These compounds, with their unique structural features, exhibit potential for applications in luminescent materials and magnetic property research, illustrating the versatility of sulfonate-based compounds in creating functional materials (Z. Du, Haibing Xu, J. Mao, 2006).
Enantioselective Cycloaddition for Drug Synthesis
Liu and his team presented a concise route to synthesize sulfamate-fused 2,6-disubstituted piperidin-4-ones, which are valuable in medicinal chemistry. Their work demonstrates the utility of asymmetric cycloaddition reactions involving sulfonamides for the efficient synthesis of complex organic molecules with high enantioselectivity (Yong Liu et al., 2013).
Eigenschaften
IUPAC Name |
3-[1-(3-fluorophenyl)sulfonylpiperidin-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4S/c15-12-2-1-3-13(10-12)21(19,20)16-8-6-11(7-9-16)4-5-14(17)18/h1-3,10-11H,4-9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYQZODUXNGRNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)O)S(=O)(=O)C2=CC=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2686398.png)
![(1beta,4beta)-5alpha,6alpha-Epoxy-7-oxabicyclo[2.2.1]heptane-2alpha-carboxylic acid methyl ester](/img/structure/B2686400.png)
![2-(3-fluorobenzyl)-4-(4-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2686402.png)


![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide](/img/structure/B2686405.png)

![2-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2686407.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-phenylacetamide](/img/structure/B2686409.png)
![N-(2-(4-ethylpiperazin-1-yl)ethyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2686411.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-4-thiophen-3-ylbenzamide](/img/structure/B2686413.png)
![2,2-diphenyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2686414.png)

![6-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-3,4-dihydro-1H-quinolin-2-one](/img/no-structure.png)